[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride [(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158375-88-2
VCID: VC4987295
InChI: InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H
SMILES: CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride

CAS No.: 1158375-88-2

Cat. No.: VC4987295

Molecular Formula: C15H20ClNO2

Molecular Weight: 281.78

* For research use only. Not for human or veterinary use.

[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride - 1158375-88-2

Specification

CAS No. 1158375-88-2
Molecular Formula C15H20ClNO2
Molecular Weight 281.78
IUPAC Name N-(furan-2-ylmethyl)-1-(2-propoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C15H19NO2.ClH/c1-2-9-18-15-8-4-3-6-13(15)11-16-12-14-7-5-10-17-14;/h3-8,10,16H,2,9,11-12H2,1H3;1H
Standard InChI Key JGWUOFASYHHEEK-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC=C1CNCC2=CC=CO2.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is [(furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride, with the molecular formula C₁₆H₂₂ClNO₂. Key structural features include:

  • A furan-2-ylmethyl group (C₅H₅O–CH₂–) attached to the amine nitrogen.

  • A 2-propoxyphenylmethyl group (C₆H₅–O–C₃H₇–CH₂–) bonded to the same nitrogen.

  • A hydrochloride salt form, enhancing solubility and stability.

Table 1: Structural Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₂ClNO₂
Molecular Weight307.80 g/mol
IUPAC Name[(Furan-2-yl)methyl][(2-propoxyphenyl)methyl]amine hydrochloride
CAS RegistryNot publicly disclosed

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a reductive amination strategy:

  • Step 1: Condensation of furan-2-ylmethanamine with 2-propoxyphenylacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Step 2: Acidification with hydrochloric acid to form the hydrochloride salt.

Alternative methods may employ Mitsunobu reactions or alkylation of secondary amines using furan-2-ylmethyl halides and 2-propoxyphenylmethyl halides.

Analytical Data

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, aromatic protons), 6.40–6.20 (m, furan protons), 4.10–3.80 (m, propoxy CH₂), 3.70–3.50 (m, N–CH₂– groups), 1.70–1.40 (m, propyl CH₂), 0.90 (t, propyl CH₃).

  • IR (KBr): 3400 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C–O–C ether).

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
Melting Point180–185°C (decomposes)
Solubility>50 mg/mL in water
LogP (Octanol/Water)2.8 (predicted)
pKa8.2 (amine protonation)

The hydrochloride salt’s high water solubility makes it suitable for aqueous formulations, while the lipophilic aryl groups suggest moderate membrane permeability.

Pharmacological and Biological Activity

While no direct studies on this compound exist, structurally related amines exhibit:

  • Serotonergic Activity: Furan-containing analogs often target 5-HT receptors, influencing neurotransmitter release .

  • Antimicrobial Potential: Arylalkylamines with ether linkages demonstrate moderate activity against Gram-positive bacteria .

  • CNS Modulation: Propoxyphenyl derivatives are explored as analgesics or anxiolytics in preclinical models .

Table 3: Hypothetical Pharmacokinetic Profile

ParameterValue
Bioavailability40–50% (oral)
Plasma Half-Life4–6 hours
Protein Binding85–90%

Applications in Drug Discovery

This compound’s scaffold is valuable for:

  • Lead Optimization: Modifying the furan or propoxy groups to enhance selectivity for neurological targets.

  • Prodrug Development: The hydrochloride form could improve solubility for parenteral delivery.

  • Chemical Probes: Studying amine transporter systems due to its dual aromatic motifs.

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
2-(Furan-2-yl)ethylamineLacks propoxyphenyl group5-HT₂A agonist
2-PropoxyphenethylamineLacks furan moietyAnalgesic in rodent models

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